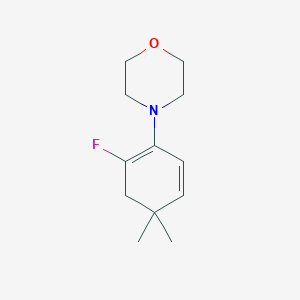
Acetic acid;6-phenylhexa-3,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-phenylhexa-3,5-dien-2-ol is a chemical compound with the molecular formula C12H12O2 It is known for its unique structure, which includes both an acetic acid moiety and a phenyl-substituted hexadienol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-phenylhexa-3,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 6-phenylhexa-3,5-dien-2-one with acetic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-phenylhexa-3,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;6-phenylhexa-3,5-dien-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;6-phenylhexa-3,5-dien-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its phenyl ring can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with other molecules. These interactions contribute to its reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexa-3,5-dien-2-one: Similar structure but lacks the acetic acid moiety.
Methyl 3,5-dimethoxyphenylacetate: Contains a phenyl ring with methoxy substituents and an ester group.
Uniqueness
Acetic acid;6-phenylhexa-3,5-dien-2-ol is unique due to the presence of both an acetic acid moiety and a phenyl-substituted hexadienol chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
112087-61-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
acetic acid;6-phenylhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C12H14O.C2H4O2/c1-11(13)7-5-6-10-12-8-3-2-4-9-12;1-2(3)4/h2-11,13H,1H3;1H3,(H,3,4) |
InChI Key |
WVWAAEWFRNRUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC=CC1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
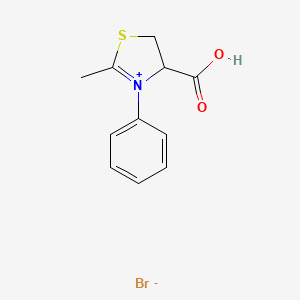
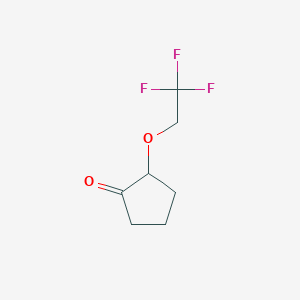
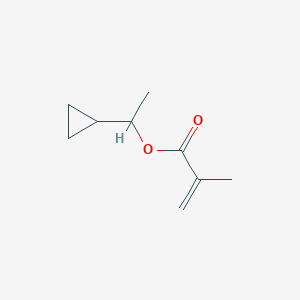
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
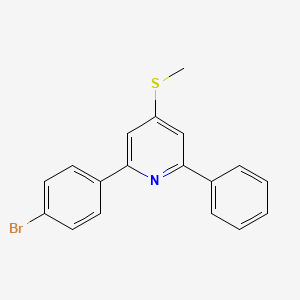
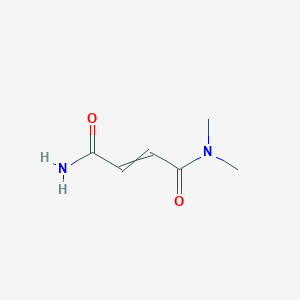
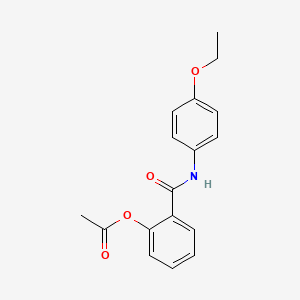
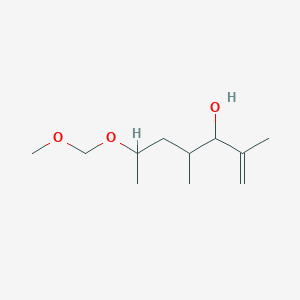
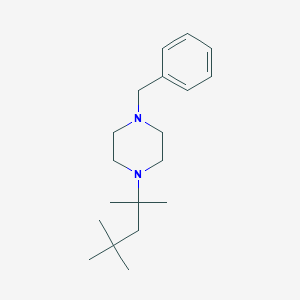
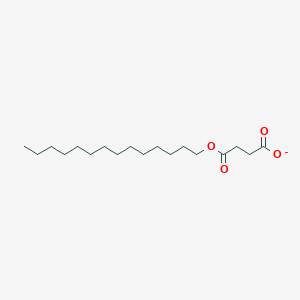
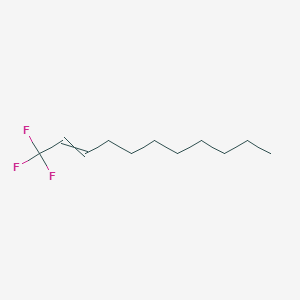
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
